molecular formula C19H24ClN3O4 B13938509 5-(1-Tert-butoxycarbonylpiperidin-4-yloxy)-4-chloro-7-methoxyquinazoline CAS No. 379228-60-1

5-(1-Tert-butoxycarbonylpiperidin-4-yloxy)-4-chloro-7-methoxyquinazoline

Cat. No.: B13938509
CAS No.: 379228-60-1
M. Wt: 393.9 g/mol
InChI Key: CIMPECFPYGMDKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-[(4-chloro-7-methoxyquinazolin-5-yl)oxy]piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazoline moiety linked to a piperidine ring via an ether bond. The tert-butyl group attached to the piperidine ring adds to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(4-chloro-7-methoxyquinazolin-5-yl)oxy]piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a series of reactions, including cyclization and chlorination.

    Ether Formation: The quinazoline core is then reacted with a piperidine derivative to form the ether linkage.

    Introduction of the Tert-butyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(4-chloro-7-methoxyquinazolin-5-yl)oxy]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the quinazoline ring can be oxidized to form a quinone derivative.

    Reduction: The quinazoline ring can be reduced to form a dihydroquinazoline derivative.

    Substitution: The chloro group on the quinazoline ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of substituted quinazoline derivatives.

Scientific Research Applications

Tert-butyl 4-[(4-chloro-7-methoxyquinazolin-5-yl)oxy]piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(4-chloro-7-methoxyquinazolin-5-yl)oxy]piperidine-1-carboxylate involves its interaction with specific molecular targets. The quinazoline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as inhibition of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
  • Tert-butyl 4-(chloromethyl)benzoate
  • Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-[(4-chloro-7-methoxyquinazolin-5-yl)oxy]piperidine-1-carboxylate is unique due to its specific quinazoline structure and the presence of both chloro and methoxy groups. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

CAS No.

379228-60-1

Molecular Formula

C19H24ClN3O4

Molecular Weight

393.9 g/mol

IUPAC Name

tert-butyl 4-(4-chloro-7-methoxyquinazolin-5-yl)oxypiperidine-1-carboxylate

InChI

InChI=1S/C19H24ClN3O4/c1-19(2,3)27-18(24)23-7-5-12(6-8-23)26-15-10-13(25-4)9-14-16(15)17(20)22-11-21-14/h9-12H,5-8H2,1-4H3

InChI Key

CIMPECFPYGMDKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=CC3=C2C(=NC=N3)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.